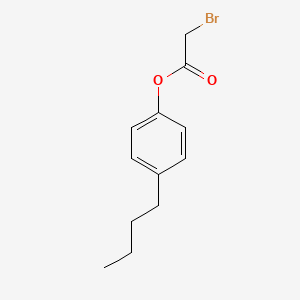
4-Butylphenyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylphenyl bromoacetate is an organic compound with the molecular formula C12H15BrO2 It is an ester formed from the reaction of 4-butylphenol and bromoacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-butylphenyl bromoacetate typically involves the esterification of 4-butylphenol with bromoacetic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid. The general reaction scheme is as follows: [ \text{4-Butylphenol} + \text{Bromoacetic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butylphenyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-butylphenol and bromoacetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-butylphenyl azide or 4-butylphenyl thiocyanate.
Hydrolysis: 4-Butylphenol and bromoacetic acid.
Reduction: 4-Butylphenyl ethanol.
Applications De Recherche Scientifique
4-Butylphenyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-butylphenyl bromoacetate primarily involves its reactivity as an ester and a bromoacetate. The ester group can undergo hydrolysis or reduction, while the bromoacetate moiety can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
4-Butylphenyl acetate: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Phenyl bromoacetate: Similar ester and bromoacetate groups but lacks the butyl substituent, affecting its physical and chemical properties.
4-Butylphenyl chloroacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 4-Butylphenyl bromoacetate is unique due to the presence of both the butyl group and the bromoacetate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
63353-47-9 |
|---|---|
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
(4-butylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-4-10-5-7-11(8-6-10)15-12(14)9-13/h5-8H,2-4,9H2,1H3 |
Clé InChI |
JZTLTELQVDEVIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


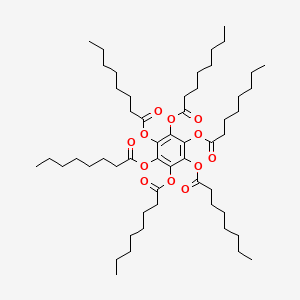
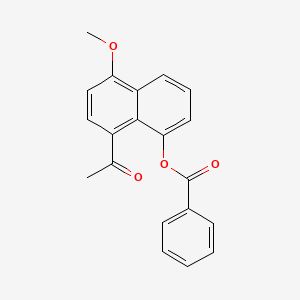
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
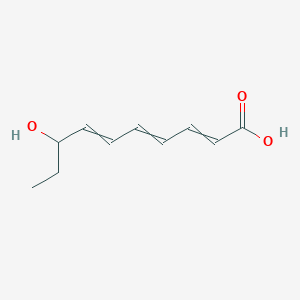
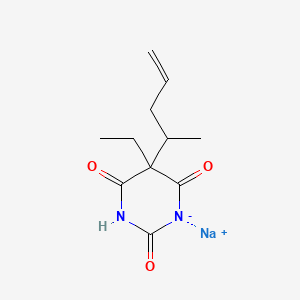
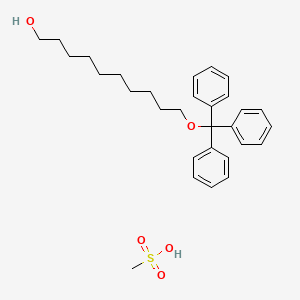

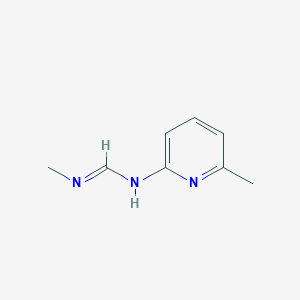
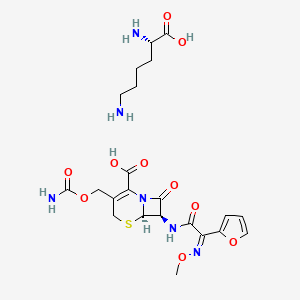
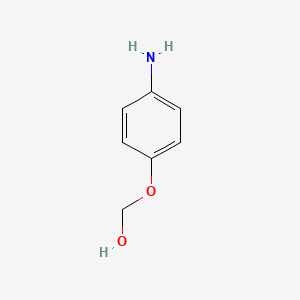
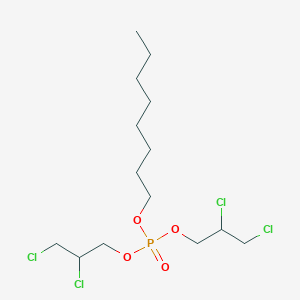
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
